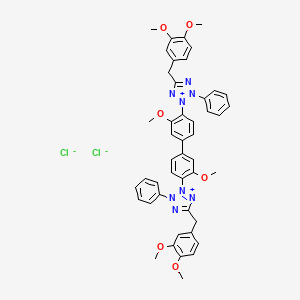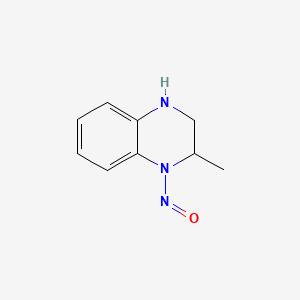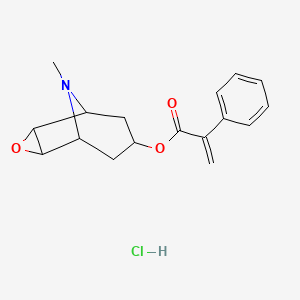
Aposcopolamine Hydrochloride Salt
概要
説明
科学的研究の応用
Aposcopolamine Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving neurotransmitter pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating conditions like motion sickness and postoperative nausea.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control laboratories
Safety and Hazards
作用機序
Target of Action
Aposcopolamine, also known as apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It closely binds with Acetylcholinesterase (ACHE) , Alpha-2A adrenergic receptor (ADRA2A) , and Muscarinic acetylcholine receptor M2 (CHRM2) . These targets play crucial roles in the nervous system, with ACHE involved in the termination of impulse transmission at cholinergic synapses, ADRA2A in the regulation of neurotransmitter release, and CHRM2 in various functions including heart rate and smooth muscle contraction .
Mode of Action
Aposcopolamine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), similar to scopolamine . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that signals through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs) .
Pharmacokinetics
The choice of a particular salt formulation, such as a hydrochloride salt, is often based on factors like api chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
Result of Action
The molecular and cellular effects of Aposcopolamine’s action are primarily related to its antagonistic effects on mAChRs. This can lead to a decrease in the activity of the parasympathetic nervous system, potentially resulting in effects such as reduced salivation, bronchial secretions, and sweating, as well as increased heart rate .
生化学分析
Biochemical Properties
It exhibits potent inhibitory properties against acetylcholinesterase (AChE) . This enzyme is responsible for the degradation of acetylcholine, a neurotransmitter .
Cellular Effects
By inhibiting the enzyme acetylcholinesterase, Aposcopolamine Hydrochloride Salt effectively prevents the breakdown of acetylcholine . Consequently, this compound leads to increased levels of acetylcholine, thereby eliciting a range of effects on the nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme acetylcholinesterase . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aposcopolamine Hydrochloride Salt involves the esterification of tropine with benzeneacetic acid. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Aposcopolamine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tropane derivatives.
類似化合物との比較
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known tropane alkaloid used in various medical applications.
Hyoscyamine: Shares structural similarities and pharmacological effects with Aposcopolamine Hydrochloride Salt.
Uniqueness
This compound is unique due to its specific binding affinity to muscarinic receptors and its distinct pharmacokinetic profile. Unlike scopolamine, it has a different metabolic pathway, leading to unique therapeutic effects and side effect profiles .
特性
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVHVYYGPPOIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675633 | |
| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890416-03-2 | |
| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
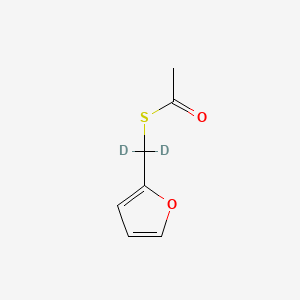
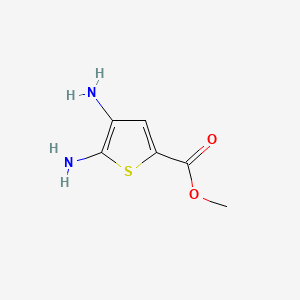
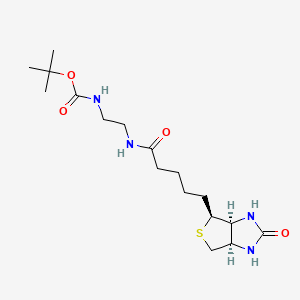

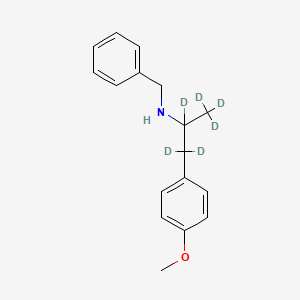
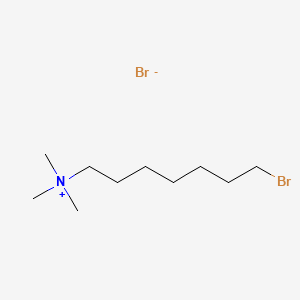
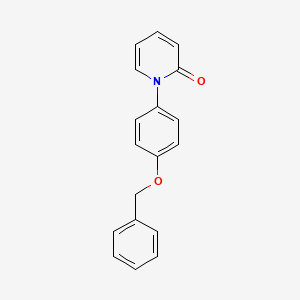


![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
